molecular formula C16H18N4O5S2 B2983193 Ethyl 5-acetyl-4-methyl-2-({[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate CAS No. 898630-90-5

Ethyl 5-acetyl-4-methyl-2-({[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate

Cat. No.: B2983193
CAS No.: 898630-90-5
M. Wt: 410.46
InChI Key: QZFLYENMNNMEPO-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-4-methyl-2-({[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a complex substituent pattern. Its core structure includes:

  • A thiophene ring substituted with an ethyl carboxylate group at position 3, a methyl group at position 4, and an acetyl group at position 3.
  • A sulfanyl-linked 1,2,4-triazinone moiety at position 2, introduced via an acetylated amino linker.

This compound is synthesized through multistep reactions, likely involving Gewald’s method for 2-aminothiophene formation , followed by functionalization with the triazinone-sulfanyl group.

Properties

IUPAC Name

ethyl 5-acetyl-4-methyl-2-[[2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5S2/c1-5-25-15(24)11-7(2)12(9(4)21)27-14(11)17-10(22)6-26-16-18-13(23)8(3)19-20-16/h5-6H2,1-4H3,(H,17,22)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFLYENMNNMEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CSC2=NN=C(C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

It’s known that thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water. This could potentially impact the bioavailability of the compound.

Biological Activity

Ethyl 5-acetyl-4-methyl-2-({[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiophene core, which is substituted with various functional groups including an acetyl group and a triazine derivative. The presence of these moieties suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry.

Structural Formula

The structural formula can be represented as follows:

C15H18N4O4S\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_4\text{S}

This indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms, which are essential for its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of triazine compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound were tested against various cancer cell lines. The results demonstrated promising antiproliferative effects.

Case Study: Antiproliferative Activity

In a study involving triazine derivatives, compounds showed IC50 values ranging from 1.0 to 64.5 μg/mL against different cancer cell lines such as MCF-7 and HEPG-2. The most potent compounds were noted to disrupt microtubule networks in cancer cells, indicating a mechanism of action that involves interference with cellular structures essential for mitosis .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies have shown that similar thiophene and triazine derivatives exhibit activity against various bacterial strains.

Table: Antimicrobial Efficacy of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Ethyl DerivativeP. aeruginosa8 µg/mL

These findings suggest that the structural features of the compound contribute to its ability to inhibit bacterial growth .

Anti-inflammatory and Analgesic Effects

In addition to anticancer and antimicrobial properties, there is evidence suggesting that compounds similar to this compound may exhibit anti-inflammatory and analgesic effects. These activities are often assessed using animal models where inflammation is induced and the efficacy of the compound is measured through reduction in swelling or pain response.

The mechanisms underlying the biological activities of ethyl 5-acetyl-4-methyl derivatives are multifaceted:

  • Cell Cycle Interference : Compounds may inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells.
  • Enzyme Inhibition : Inhibition of alkaline phosphatases has been observed, which may correlate with anti-proliferative effects.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest an increase in ROS production leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Thiophene Derivatives

Compound Name Substituents (Thiophene Positions) Key Functional Groups Synthesis Method Reference
Ethyl 5-acetyl-4-methyl-2-({[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate 2: Triazinone-sulfanyl-acetylamino; 3: Ethyl carboxylate; 4: Methyl; 5: Acetyl Sulfanyl, triazinone, acetyl, ester Gewald + post-functionalization -
Ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate (1) 2: Amino; 3: Ethyl carboxylate; 4: Methyl; 5: Phenyl Amino, ester Gewald method
Ethyl 5-acetyl-4-phenyl-2-phenylaminothiophene-3-carboxylate (1) 2: Phenylamino; 3: Ethyl carboxylate; 4: Phenyl; 5: Acetyl Acetyl, phenylamino, ester Bromination of precursor
Ethyl 4-cyano-5-((2,2-dicyanoethylidene)amino)-3-methylthiophene-2-carboxylate (4) 2: Dicyanoethylidene-amino; 3: Methyl; 4: Cyano; 5: Ethyl carboxylate Cyano, dicyanoethylidene, ester Condensation reactions

Key Observations :

  • The target compound distinguishes itself via the triazinone-sulfanyl-acetylamino group at position 2, a feature absent in simpler derivatives like 1 or phenyl-substituted analogs .
  • Synthetic Pathways: While most thiophene derivatives rely on Gewald’s method , the target compound likely requires additional steps to introduce the triazinone-sulfanyl moiety, akin to bromination and coupling strategies seen in .

Physicochemical and Crystallographic Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Crystallographic System Reference
This compound ~465.5* Not reported Likely polar aprotic Not analyzed -
Ethyl 5-acetyl-4-phenyl-2-phenylaminothiophene-3-carboxylate (1) 380.4 160–162 DMSO, ethanol Triclinic, P-1
Ethyl 4-cyano-5-((2,2-dicyanoethylidene)amino)-3-methylthiophene-2-carboxylate (4) 317.3 210–212 Ethanol, DMF Not reported

Key Observations :

  • The target compound’s higher molecular weight (~465.5 g/mol) and polar substituents (ester, sulfanyl, triazinone) suggest lower solubility in nonpolar solvents compared to simpler analogs like 1 .

Table 3: Comparative Bioactivity Profiles

Compound Antibacterial Activity Antifungal Activity Antioxidant/Anti-inflammatory Reference
This compound Not reported Not reported Not reported -
Ethyl 5-acetyl-4-phenyl-2-phenylaminothiophene-3-carboxylate (1) Moderate (Gram+) Low Not tested
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Not reported Not reported High

Key Observations :

  • The triazinone-sulfanyl group in the target compound may enhance hydrogen-bonding interactions with biological targets (cf. on hydrogen-bond patterns ), but its bioactivity remains uncharacterized in the provided evidence.
  • Simpler analogs like 1 show moderate antibacterial activity , while cyano-substituted derivatives exhibit antioxidant properties .

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